1-Cyclopropyl-2,3,4-trifluorobenzene
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Overview
Description
1-Cyclopropyl-2,3,4-trifluorobenzene is an organic compound characterized by a benzene ring substituted with three fluorine atoms and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2,3,4-trifluorobenzene typically involves the introduction of fluorine atoms and a cyclopropyl group onto a benzene ring. One common method involves the diazotization of 2,4-difluoroaniline followed by a Sandmeyer reaction to introduce the third fluorine atom. The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,3,4-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Cyclopropyl Group Reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride
Major Products:
- Substituted benzene derivatives.
- Quinones and cyclohexane derivatives.
- Ring-opened products from cyclopropyl group reactions .
Scientific Research Applications
1-Cyclopropyl-2,3,4-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,3,4-trifluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
1,2,4-Trifluorobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-2,4,5-trifluorobenzene: Contains a bromine atom instead of a cyclopropyl group, leading to different reactivity and applications.
Uniqueness: 1-Cyclopropyl-2,3,4-trifluorobenzene is unique due to the presence of both the cyclopropyl group and three fluorine atoms, which confer distinct chemical properties. The cyclopropyl group introduces ring strain, affecting the compound’s reactivity, while the fluorine atoms enhance its stability and lipophilicity .
Properties
Molecular Formula |
C9H7F3 |
---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
1-cyclopropyl-2,3,4-trifluorobenzene |
InChI |
InChI=1S/C9H7F3/c10-7-4-3-6(5-1-2-5)8(11)9(7)12/h3-5H,1-2H2 |
InChI Key |
DYMGGUFVNABPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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